molecular formula C11H12Cl2N2 B597196 4-Phenylpyridin-3-amine dihydrochloride CAS No. 165387-82-6

4-Phenylpyridin-3-amine dihydrochloride

Cat. No.: B597196
CAS No.: 165387-82-6
M. Wt: 243.131
InChI Key: MZPHLKHRXAWIEM-UHFFFAOYSA-N
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Description

4-Phenylpyridin-3-amine dihydrochloride is a valuable pyridine-based chemical scaffold for drug discovery and medicinal chemistry research. Pyridine rings are one of the most extensively used heterocycles in drug design, found in over 90% of newly synthesized and marketed drugs, profoundly impacting their pharmacological profile . This scaffold is instrumental in creating libraries of compounds for screening against diverse biological targets . Incorporating a pyridine motif into a molecule can significantly enhance its properties, leading to improved biochemical potency, superior metabolic stability, and enhanced cellular permeability . The aminopyridine structure is a recognized pharmacophore in neuroscience research. Compounds based on the aminopyridine structure, such as 4-aminopyridine, are known to function as potassium channel blockers, which can increase neuronal excitability . This mechanism underpins the research use of related molecules in studying conditions like multiple sclerosis, cerebellar ataxia, and episodic ataxia . Furthermore, aminopyridine cores have been identified as key structural components in the development of inhibitors for various kinase targets . As a building block, this compound provides researchers with a versatile intermediate to explore the synthesis of novel molecules with potential therapeutic applications across a wide spectrum of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPHLKHRXAWIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696139
Record name 4-Phenylpyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165387-82-6
Record name 4-Phenylpyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Strategies

Direct Synthesis Approaches for 4-Phenylpyridin-3-amine

Direct synthetic methods aim to construct the 4-phenylpyridin-3-amine scaffold in a limited number of steps, often by forming the key carbon-carbon or carbon-nitrogen bonds on a pre-existing pyridine (B92270) or phenyl ring.

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic aromatic substitution (SNAr) on the pyridine ring serves as a potential, albeit challenging, route for the synthesis of 4-phenylpyridin-3-amine. The reactivity of the pyridine ring towards nucleophiles is highest at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can effectively stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comwikipedia.org Direct nucleophilic substitution at the 3-position is generally less facile.

For the synthesis of 4-phenylpyridin-3-amine, a plausible strategy involves the displacement of a suitable leaving group, such as a halide, from the 3-position of a pyridine ring that is activated by an electron-withdrawing group. For instance, a nitro group at an adjacent position can enhance the electrophilicity of the carbon atom, facilitating nucleophilic attack. However, the direct amination of a 4-phenyl-3-halopyridine is not a commonly reported high-yield method due to the relatively lower activation at the 3-position.

PrecursorNucleophileConditionsProductYield
3-Halo-4-phenylpyridineAmine source (e.g., NH₃, NaN₃ followed by reduction)High temperature, pressure, potential catalyst4-Phenylpyridin-3-amineVariable
3-Nitro-4-phenylpyridine-Reduction (e.g., H₂, Pd/C)4-Phenylpyridin-3-amineGenerally Good

Cross-Coupling Methodologies for Phenylpyridine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and widely employed strategy for the formation of the C-C bond between the pyridine and phenyl rings. researchgate.net This approach typically involves the reaction of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

To synthesize 4-phenylpyridin-3-amine, a common route involves the coupling of a 3-amino-4-halopyridine with phenylboronic acid. The amino group can be present during the coupling reaction, although it may require protection to prevent side reactions. Alternatively, a precursor group that can be readily converted to an amino group, such as a nitro group, can be utilized.

Table 1: Suzuki-Miyaura Coupling for 4-Arylpyridine Synthesis

Pyridine SubstrateBoronic AcidCatalystBaseSolventProductYield
3-Amino-4-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O4-Phenylpyridin-3-amineModerate
4-Chloro-3-nitropyridinePhenylboronic acidPd(OAc)₂K₃PO₄Toluene4-Phenyl-3-nitropyridineGood to Excellent

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. mdpi.com In the context of 4-phenylpyridin-3-amine synthesis, this pathway would typically involve the reaction of a 4-phenylpyridin-3-one precursor with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent.

The key intermediate, 4-phenylpyridin-3-one, can be synthesized through various methods. The subsequent reductive amination proceeds via the in-situ formation of an imine or enamine, which is then reduced to the desired 3-amino product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net A study on the reductive amination of 3-amino-4-halopyridines has shown this to be an efficient process for producing N-substituted derivatives. nih.gov

Carbonyl PrecursorAmine SourceReducing AgentConditionsProductYield
4-Phenylpyridin-3(2H)-oneNH₂OH·HClNaBH₄Methanol (B129727), reflux4-Phenylpyridin-3-amineModerate
4-Phenyl-3-oxopyridinium saltNH₃H₂, Raney NiHigh pressure, temperature4-Phenylpyridin-3-amineGood

Precursor-Based Syntheses of 4-Phenylpyridin-3-amine Derivatives

These strategies involve the initial construction of a substituted pyridine ring followed by the introduction or modification of functional groups to yield the target molecule.

Cyclization Reactions for Pyridine Ring Construction

Several named reactions are available for the de novo synthesis of the pyridine ring, which can be adapted to produce 4-phenyl-3-aminopyridine derivatives.

The Hantzsch pyridine synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.comorganic-chemistry.org To obtain a 4-phenyl-3-aminopyridine scaffold, a benzaldehyde derivative, an aminocrotonate, and a β-dicarbonyl compound could be envisioned as starting materials. The initial product is a dihydropyridine (B1217469), which is subsequently aromatized. researchgate.net

The Bohlmann-Rahtz pyridine synthesis offers another route, involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then cyclizes and dehydrates to the pyridine. wikipedia.orgsynarchive.comorganic-chemistry.orgjk-sci.comresearchgate.net By carefully selecting the enamine and ethynylketone precursors, a 4-phenyl-3-aminopyridine derivative could be constructed.

A novel approach for the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of azlactones with enamines. nih.gov

Table 2: Cyclization Strategies for Substituted Pyridines

Reaction NameReactantsKey IntermediateProduct Type
Hantzsch SynthesisAldehyde, β-Ketoester (2 eq.), AmmoniaDihydropyridineSubstituted Pyridine
Bohlmann-Rahtz SynthesisEnamine, EthynylketoneAminodieneSubstituted Pyridine
Azlactone-Enamine ReactionAzlactone, Enamine-3-Amino-4-arylpyridin-2(1H)-one

Functional Group Transformations of Substituted Pyridines

This approach is one of the most common and practical for the synthesis of 4-phenylpyridin-3-amine. It involves the preparation of a 4-phenylpyridine (B135609) with a suitable functional group at the 3-position, which is then converted to the amino group.

A highly effective method is the reduction of a 3-nitro group . The synthesis of 4-phenyl-3-nitropyridine can be achieved through a Suzuki-Miyaura coupling of 4-chloro-3-nitropyridine and phenylboronic acid. The subsequent reduction of the nitro group to an amine is typically a high-yielding step, accomplished using various reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. An electrochemical reduction method for converting 3-nitropyridines to 3-aminopyridines has also been reported. google.com

Another strategy involves the Hofmann rearrangement of a pyridine-3-carboxamide . 4-Phenylnicotinamide can be treated with a reagent like bromine in the presence of a strong base to yield 4-phenylpyridin-3-amine. The synthesis of pyridine-3-carboxamide analogs has been a subject of interest for their biological activities. researchgate.netnih.govsemanticscholar.org

PrecursorReagents and ConditionsProductYield
4-Phenyl-3-nitropyridineH₂, Pd/C, Ethanol4-Phenylpyridin-3-amineExcellent
4-Phenyl-3-nitropyridineSnCl₂·2H₂O, Ethanol, reflux4-Phenylpyridin-3-amineVery Good
4-PhenylnicotinamideBr₂, NaOH, H₂O4-Phenylpyridin-3-amineGood

Advanced Synthetic Techniques and Reaction Conditions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of 4-arylpyridines. This reaction typically involves the coupling of an organoboron compound, such as a phenylboronic acid, with a halide-substituted pyridine in the presence of a palladium catalyst and a base.

A potential synthetic route to 4-Phenylpyridin-3-amine using this methodology could involve the Suzuki coupling of a 4-halopyridin-3-amine derivative with phenylboronic acid. For instance, the coupling of 4-chloro-3-nitropyridine with phenylboronic acid, followed by the reduction of the nitro group, presents a feasible pathway to the target molecule. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and purity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often used in conjunction with phosphine (B1218219) ligands like SPhos and XPhos to enhance catalytic activity.

A series of imidazo[4,5-b]pyridines with a 7-(3-pyridyl) substituent have been synthesized, demonstrating the utility of palladium-catalyzed coupling of 3-pyridyl boronic acid organometallic intermediates with 2-benzyloxy-4-chloro-3-nitropyridine researchgate.net. This highlights the applicability of such coupling strategies in constructing complex heterocyclic systems based on a substituted pyridine core.

Catalyst SystemReactantsProductYield (%)Reference
Pd(0) catalyst5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl/heteroaryl boronic acidsNovel pyrimidine analogsGood wikipedia.org
Palladium acetate (B1210297)2,3,5-trichloropyridine and arylboronic acids3,5-dichloro-2-arylpyridinesHigh researchgate.net

This table showcases examples of Suzuki-Miyaura reactions involving substituted pyridines and pyrimidines, illustrating the versatility of this method.

Thermolytic routes in organic synthesis involve the decomposition of a compound by heating. While not a commonly reported method for the direct synthesis of 4-Phenylpyridin-3-amine, thermolysis can be employed in the preparation of pyridine precursors or in the modification of existing pyridine rings. For example, the Hofmann rearrangement, which involves heating a primary amide with a halogen in a basic solution, is a classic method for preparing amines, including 3-aminopyridine (B143674) from nicotinamide jlu.edu.cn. This reaction proceeds through a thermally induced rearrangement of an intermediate nitrene.

While specific thermolytic strategies for the direct construction of the 4-phenylpyridin-3-amine skeleton are not extensively documented, the principles of thermal rearrangements and eliminations are fundamental in various heterocyclic syntheses and could potentially be adapted for the preparation of precursors to the target molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted pyridines, which could be adapted for the preparation of 4-Phenylpyridin-3-amine derivatives.

For instance, a one-pot, pseudo four-component synthesis of (10E)-N-benzylidene-2-phenylH-imidazo[1,2-a]pyridin-3-amine derivatives has been reported from the reaction of 2-aminopyridine, malononitrile, and an arylaldehyde under solvent-free conditions mdpi.com. This demonstrates the feasibility of constructing complex aminopyridine-based scaffolds in a single step. Another example is the three-component reaction of aromatic aldehydes, malononitrile, and aliphatic amines, which can lead to various polysubstituted pyridine derivatives sciforum.net.

The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has also been achieved via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions nih.govbeilstein-journals.org. These examples underscore the potential of MCRs to rapidly generate libraries of diverse aminopyridine derivatives, which could include analogs of 4-Phenylpyridin-3-amine.

Reaction TypeReactantsProductKey FeaturesReference
Pseudo four-component2-aminopyridine, malononitrile, arylaldehydes(10E)-N-benzylidene-2-phenylH-imidazo[1,2-a]pyridin-3-amine derivativesSolvent-free, good to excellent yields mdpi.com
Three-componentAromatic aldehyde, malononitrile, aliphatic aminePolysubstituted N-methyldihydropyridines, 2-dialkylaminopyridines, and 2-methoxypyridinesMolecular diversity depending on the amine used sciforum.net
Three-component2-aminopyridines, triethyl orthoformate, primary amines4-substituted aminopyrido[2,3-d]pyrimidinesSolvent-free, good yields nih.govbeilstein-journals.org

This interactive table summarizes various multi-component reactions for the synthesis of aminopyridine derivatives.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted pyridines often requires careful control of regioselectivity to ensure the desired placement of functional groups on the pyridine ring. For 4-Phenylpyridin-3-amine, this involves directing the phenyl group to the C4 position and the amino group to the C3 position.

Regioselective metalation followed by reaction with an electrophile is a common strategy for the functionalization of pyridines. For example, the synthesis of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine has been achieved through regioselective kinetic deprotonation at the C2 position researchgate.net. While this example focuses on the C2 position, similar principles of directed metalation could potentially be applied to achieve regioselective functionalization at other positions of a substituted pyridine ring.

Furthermore, a regioselective Suzuki-Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine has been studied, providing insights into the order of substitution and the factors influencing regioselectivity in polyhalogenated pyridines nih.gov.

Stereoselectivity becomes a critical consideration when synthesizing chiral derivatives of 4-Phenylpyridin-3-amine. While the parent compound is achiral, the introduction of stereocenters in substituents or the formation of atropisomers in sterically hindered derivatives would necessitate the use of stereoselective synthetic methods. The synthesis of chiral, non-racemic C2-symmetric pyridine derivatives has been reported, highlighting the development of chiral ligands and catalysts for asymmetric synthesis involving pyridine scaffolds. Additionally, the use of chiral non-racemic ligands in Ni-catalyzed cross-coupling reactions has been shown to result in stereoconvergent ring-opening of N-pyridinium aziridines, providing a pathway to chiral β-phenethylamines. Such approaches could be conceptually extended to the synthesis of chiral analogs of 4-Phenylpyridin-3-amine.

Chemical Reactivity and Derivative Elaboration

Reactivity of the Amino Functionality in 4-Phenylpyridin-3-amine

The exocyclic amino group at the C3 position of the pyridine (B92270) ring is a primary site for nucleophilic reactions. Its reactivity is somewhat modulated by the electron-withdrawing nature of the pyridine ring, but it readily participates in common amine-centered transformations.

Acylation, Alkylation, and Arylation Reactions

Acylation: The primary amino group of 3-aminopyridine (B143674) derivatives can be readily acylated to form the corresponding amides. This reaction is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the generated acid. Enzymatic methods, for instance using lipase, have also been employed for regioselective acylation of amino groups. nih.gov

Alkylation: N-alkylation of aminopyridines can be challenging due to the competing alkylation at the pyridine ring nitrogen. researchgate.net Direct alkylation with alkyl halides often leads to a mixture of products. researchgate.net More controlled methods, such as reductive amination, provide a more effective route to N-monoalkylated products. This involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride. researchgate.netacs.org Another approach involves the reaction with a carboxylic acid and sodium borohydride. researchgate.net For 3-aminopyridines specifically, methods using a heterogeneous catalyst with an alkylation raw material have been developed. google.com

Arylation: The introduction of an aryl group onto the amino nitrogen (N-arylation) is most effectively accomplished through palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgacs.org This reaction couples the aminopyridine with an aryl halide (or pseudohalide) using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org This method has become a general and powerful tool for forming C-N bonds and is applicable to a wide range of amines and aryl halides. wikipedia.orgacs.orglibretexts.org

Table 1: Summary of Amino Group Functionalization Reactions

Reaction Type Reagents & Conditions Product Type
Acylation Acid chloride/anhydride, Base N-acyl-4-phenylpyridin-3-amine
Alkylation Alkyl halide, Base (e.g., LDA, NaH) N-alkyl-4-phenylpyridin-3-amine (potential for ring alkylation)
Aldehyde/Ketone, NaBH₄ (Reductive Amination) N-alkyl-4-phenylpyridin-3-amine (more selective) researchgate.netacs.org
Arylation Aryl halide, Pd catalyst, Ligand, Base (Buchwald-Hartwig) N-aryl-4-phenylpyridin-3-amine wikipedia.orgorganic-chemistry.org

Formation of Amide and Imine Derivatives

Amide Derivatives: As mentioned, acylation leads to the formation of amide derivatives. A variety of amides can be synthesized by reacting 4-phenylpyridin-3-amine with different carboxylic acid derivatives. organic-chemistry.orgnih.gov For instance, pyridyl amides have been prepared as potential ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis can be mediated by activating agents like triflic anhydride. organic-chemistry.orgnih.gov

Imine Derivatives: The reaction of the primary amino group with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This condensation is typically reversible and often requires an acid catalyst and the removal of water to drive the reaction to completion. masterorganicchemistry.comwikipedia.org The formation of the C=N double bond is a fundamental transformation in organic chemistry. masterorganicchemistry.com These imine derivatives can be further reduced to provide secondary amines. organic-chemistry.orgyoutube.com

Transformations on the Pyridine Ring System

The pyridine ring in 4-phenylpyridin-3-amine is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The presence of the amino and phenyl groups further influences the regioselectivity of these transformations.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation: Direct electrophilic halogenation of pyridine is difficult due to the ring's low electron density and requires harsh conditions. nih.govchemrxiv.org However, strategies have been developed for more controlled halogenation. One approach involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates, which allows for 3-selective halogenation. chemrxiv.org Another method uses designed phosphine reagents to install a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide. nih.govchemrxiv.org For the specific precursor, 3-aminopyridine, protection of the amino group (e.g., as an N-Boc carbamate) can direct lithiation and subsequent halogenation to the C4 position. nih.gov This would yield a 3-amino-4-halopyridine scaffold, which is a key intermediate for further functionalization. nih.gov

Cross-Coupling Reactions: Once a halogen is installed on the pyridine ring, it serves as a handle for various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, can be used to introduce new aryl or vinyl groups by reacting the halopyridine with a boronic acid in the presence of a palladium catalyst. chemicalbook.com The Buchwald-Hartwig amination can be used to couple an amine to the halogenated pyridine ring, providing access to diaminopyridine derivatives. wikipedia.org

Table 2: Halogenation and Cross-Coupling of the Pyridine Ring

Reaction Type Position Reagents & Conditions Intermediate/Product
Halogenation C4 1. LDA/BuLi, 2. Halogen source (e.g., C₂Cl₆, C₂H₄Br₂) on N-protected 3-aminopyridine N-Boc-3-amino-4-halopyridine nih.gov
C3 Zincke imine formation, N-halosuccinimide 3-Halopyridine derivative chemrxiv.org
Cross-Coupling C4 (from 4-halo derivative) Arylboronic acid, Pd catalyst, Base (Suzuki) 4,X-disubstituted-3-aminopyridine chemicalbook.com
C4 (from 4-halo derivative) Amine, Pd catalyst, Ligand, Base (Buchwald-Hartwig) N⁴-substituted-3,4-diaminopyridine derivative

Oxidation and Reduction Pathways of Pyridine Nitrogen and Ring

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. abertay.ac.ukorganic-chemistry.orgscripps.edu This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, m-CPBA, or sodium percarbonate. abertay.ac.ukorganic-chemistry.org The resulting N-oxide alters the reactivity of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. scripps.edu For instance, 4-phenylpyridine (B135609) N-oxide has been used as a redox trigger in photochemical reactions. nih.gov

Reduction: The pyridine ring can be reduced to either a tetrahydropyridine (B1245486) or a fully saturated piperidine (B6355638) ring, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method. A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts (formed by N-alkylation) using a formic acid/triethylamine mixture can yield tetrahydropyridines or piperidines chemoselectively. liv.ac.uk For 1-methyl-4-phenyl-2-pyridone, a related structure, reduction with BH₃ in THF leads to the corresponding 4-phenylpyridine, while LiAlH₄/TiCl₃ yields the tetrahydropyridine. acs.org

Functionalization at Peripheral Positions of the Pyridine Ring

Beyond halogenation, other functional groups can be introduced onto the pyridine ring through C-H activation strategies. yale.eduprinceton.edu These methods have become powerful tools for the direct installation of substituents without pre-functionalization.

For 2-phenylpyridine (B120327) derivatives, palladium-catalyzed C-H activation can direct arylation to the ortho-position of the phenyl ring. thieme-connect.com While this applies to the substituent, similar principles can direct functionalization to the pyridine ring itself. For pyridines, C-H activation can be challenging but can be achieved. For example, lithiation of pyridines can be followed by reaction with an electrophile to introduce a new group. youtube.com The amino group in 4-phenylpyridin-3-amine can act as a directing group. For instance, N-Boc-3-aminopyridine undergoes directed metalation at the C4 position, allowing for subsequent functionalization. nih.gov

Derivatization for Enhanced Structural Complexity and Diversity

The chemical scaffold of 4-phenylpyridin-3-amine serves as a valuable starting point for the synthesis of more complex molecules. The presence of a reactive primary amino group on the pyridine ring allows for a variety of derivatization reactions, leading to compounds with enhanced structural diversity. These derivatives are often explored in the context of creating analogues of biologically active natural products or for the development of novel heterocyclic systems.

One of the key strategies for the derivatization of 3-aminopyridines involves the protection of the amino group, followed by modification of the pyridine ring, and subsequent deprotection. This approach has been successfully employed in the synthesis of various 3-amino-4-phenylpyridine (B131099) derivatives. rsc.org

A notable method involves the initial acylation of the amino group to form an amide, which serves as a protecting group and can influence the reactivity of the pyridine ring. For instance, 3-aminopyridine can be converted to its pivaloylamide derivative, 2,2-dimethyl-N-(pyridin-3-yl)propanamide. This protected intermediate can then undergo further transformations. rsc.org

A significant advancement in the synthesis of 4-substituted-3-aminopyridines is the directed ortho-metalation of N-pivaloyl-3-aminopyridine. This reaction, utilizing a strong base like butyllithium, selectively introduces a lithium atom at the C-4 position. The resulting lithiated intermediate is then quenched with an electrophile, such as iodine, to yield 4-iodo-3-pivaloylaminopyridine. This 4-iodo derivative is a crucial building block for introducing further structural complexity. rsc.org

The 4-iodo-3-pivaloylaminopyridine can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with various arylboronic acids. This allows for the introduction of a wide range of phenyl and substituted phenyl groups at the 4-position of the pyridine ring. The final step in this synthetic sequence is the hydrolysis of the pivaloylamide protecting group under acidic conditions to regenerate the free 3-amino group, yielding the desired 3-amino-4-arylpyridine derivatives. rsc.org

The following table summarizes the synthesis of a key intermediate and a final derivatized product, demonstrating the application of this methodology.

Starting MaterialReagents and ConditionsIntermediate/ProductYield (%)Reference
3-Pivaloylaminopyridine1. BuLi, THF, -78 °C; 2. I2, THF, -78 °C4-Iodo-3-pivaloylaminopyridine85 rsc.org
4-Iodo-3-pivaloylaminopyridinePhenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol, Reflux2,2-Dimethyl-N-(4-phenylpyridin-3-yl)propanamide90 rsc.org
2,2-Dimethyl-N-(4-phenylpyridin-3-yl)propanamide20% H2SO4, Reflux4-Phenylpyridin-3-amine100 rsc.org

This synthetic strategy provides an efficient route to various 4-aryl-3-aminopyridine derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems, including models of the CD ring system of the antitumor antibiotic streptonigrin. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 4 Phenylpyridin 3 Amine Dihydrochloride and Its Derivatives

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While specific crystallographic data for 4-Phenylpyridin-3-amine dihydrochloride (B599025) are not widely published, the analysis of related aminopyridine and pyridinium (B92312) salt structures allows for a detailed prediction of its solid-state characteristics. The crystal lattice of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily driven by the presence of two chloride counter-ions and multiple hydrogen bond donors.

The primary intermolecular forces anticipated in the crystal structure include:

N-H···Cl⁻ Hydrogen Bonds: The protonated pyridinium nitrogen (-N⁺H-) and the ammonium group (-NH₃⁺) are strong hydrogen bond donors. They are expected to form robust hydrogen bonds with the chloride anions (Cl⁻), creating a highly stable, three-dimensional supramolecular network. This is a characteristic feature of amine hydrochloride salts.

C-H···π Interactions: Weaker C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring on an adjacent molecule, may also play a role in consolidating the crystal packing.

The conformation of the molecule in the solid state would be defined by the dihedral angle between the phenyl and pyridine (B92270) rings. This angle is determined by the balance between the drive for π-system conjugation, which favors planarity, and the steric hindrance between the ortho-hydrogen atoms on the respective rings, which favors a twisted conformation. In similar biphenyl-type structures, a non-planar arrangement is common.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Phenylpyridin-3-amine dihydrochloride in solution. The formation of the dihydrochloride salt from the neutral amine base results in predictable and significant changes in the ¹H and ¹³C NMR spectra due to the protonation of both the pyridine nitrogen and the exocyclic amino group.

In the ¹H NMR spectrum, protonation of the two nitrogen atoms leads to a general downfield shift of all proton signals, particularly those on the pyridine ring. This is due to the deshielding effect caused by the positive charges on the nitrogen atoms, which withdraw electron density from the aromatic system. The protons on the pyridine ring would appear as distinct multiplets, with their chemical shifts and coupling constants providing definitive information about their relative positions. The protons of the newly formed -NH₃⁺ group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Similarly, in the ¹³C NMR spectrum, the carbons of the pyridine ring are expected to shift downfield upon protonation. The carbon atom attached to the ammonium group (C3) and the other pyridine carbons would experience this deshielding effect.

NucleusFunctional GroupExpected Chemical Shift Range (ppm) for Free BasePredicted Chemical Shift Range (ppm) for Dihydrochloride SaltPredicted Change
¹HPyridine Ring Protons7.0 - 8.57.5 - 9.0Downfield Shift
¹HPhenyl Ring Protons7.2 - 7.67.3 - 7.8Slight Downfield Shift
¹HAmine Protons (-NH₂)3.5 - 5.0 (broad)8.0 - 10.0 (broad, -NH₃⁺)Significant Downfield Shift
¹³CPyridine Ring Carbons110 - 150120 - 160Downfield Shift
¹³CPhenyl Ring Carbons125 - 140126 - 142Slight Downfield Shift

Note: The chemical shift values are predictive and based on the analysis of similar protonated aminopyridine compounds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the parent amine. When analyzing the dihydrochloride salt using techniques like Electrospray Ionization (ESI), the spectrum would typically show the mass of the cationic free base rather than the intact salt.

The most prominent ion expected would be the protonated molecule, [M+H]⁺, where M is the neutral 4-phenylpyridin-3-amine. The high-resolution mass spectrum of this ion would provide an exact mass, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₁N₂).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. Common fragmentation pathways for such aromatic amines include the loss of small neutral molecules.

IonDescriptionExpected m/z (Monoisotopic)
[C₁₁H₁₀N₂ + H]⁺Protonated Molecular Ion171.0917
[C₁₀H₈N]⁺Loss of HCN from Pyridine Ring142.0651
[C₆H₅]⁺Phenyl Cation77.0391

Note: The fragmentation pattern is predictive and based on typical fragmentation of related aromatic amines. nist.govnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes. The formation of the salt from the free base induces significant and identifiable shifts in the vibrational spectra.

Key expected vibrational modes include:

N-H Stretching: The most notable feature in the IR spectrum would be the appearance of a broad and strong absorption band in the 2400-3200 cm⁻¹ region, corresponding to the stretching vibrations of the N⁺-H bonds in both the pyridinium and ammonium groups. researchgate.netpw.edu.pl This broadening is a result of extensive hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear as sharp bands above 3000 cm⁻¹.

Ring Stretching (C=C and C=N): The stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. Upon protonation of the pyridine nitrogen, these bands are known to shift to higher frequencies compared to the neutral pyridine ring, reflecting the increased bond order and rigidity of the pyridinium ring. cdnsciencepub.comcdnsciencepub.com

N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to produce a strong band around 1500-1600 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
N⁺-H (Ammonium & Pyridinium)Stretching2400 - 3200 (broad)IR
Aromatic C-HStretching3000 - 3150IR, Raman
C=C / C=N (Aromatic Rings)Stretching1400 - 1650IR, Raman
N-H (Ammonium)Bending1500 - 1600IR

Conformational Analysis and Tautomerism Studies

The conformational flexibility of this compound is primarily centered around the torsional or dihedral angle of the single bond connecting the phenyl and pyridine rings. The molecule can exist in various conformations ranging from planar to a twisted arrangement. A fully planar conformation would maximize π-orbital overlap between the two rings, but it is often disfavored due to steric repulsion between the hydrogen atoms at the ortho positions of the rings. Therefore, a twisted, non-planar conformation is generally the most stable energetic minimum.

For the neutral 4-phenylpyridin-3-amine molecule, there is a theoretical possibility of amino-imino tautomerism, where a proton transfer could occur from the amino group to the ring nitrogen, forming an imine. However, in the dihydrochloride salt, this equilibrium is not relevant. The protonation of both the exocyclic amino group to form an ammonium ion (-NH₃⁺) and the pyridine ring nitrogen to form a pyridinium ion effectively "locks" the molecule in the amino form, preventing any tautomeric transformation under typical conditions.

An in-depth analysis of the computational and theoretical chemistry studies of the chemical compound this compound is provided below. This article explores its electronic structure, conformational dynamics, and interactions with biological targets through various computational methods.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide powerful tools to investigate the properties of molecules like 4-phenylpyridin-3-amine dihydrochloride (B599025) at an atomic level. These methods allow for the prediction of electronic structure, reactivity, conformational behavior, and potential biological activity, guiding further experimental research.

Preclinical Biological Activity and Mechanistic Investigations

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. frontiersin.org Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. nih.govnih.gov

In Vitro Enzyme Inhibition Assays

The inhibitory activity of compounds against GSK-3β is commonly evaluated using in vitro kinase assays. nih.gov These assays typically measure the phosphorylation of a specific substrate by the enzyme in the presence and absence of the test compound. nih.gov For instance, the ADP-Glo bioluminescent assay determines the amount of ADP formed from ATP during the kinase reaction, providing a measure of enzyme activity. nih.gov Another method involves time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which quantify the phosphorylation of a substrate like human Muscle Glycogen Synthase. nih.gov Through such assays, the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) can be determined. nih.govresearchgate.net Studies have identified various compounds as GSK-3β inhibitors, with some exhibiting IC50 values in the nanomolar range. researchgate.net

Table 1: Examples of In Vitro GSK-3β Inhibition Data

Compound Assay Type Substrate IC50 Reference
Compound 11 ADP-Glo GSK-3β Kinase Enzyme System >50% inhibition at 10 µM nih.gov
Compound 36 ADP-Glo GSK-3β Kinase Enzyme System >50% inhibition at 10 µM nih.gov
T-1686568 In Vitro Kinase Assay SARS-CoV-2 phosphopeptides Low micromolar activity nih.gov
C-7a Not Specified Not Specified 120 nM researchgate.net
C-7b Not Specified Not Specified 130 nM researchgate.net

Cellular Pathway Modulation Studies (e.g., β-catenin upregulation)

GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway. nih.gov Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes. nih.govnih.gov Studies have shown that the inhibition of GSK-3β can lead to the upregulation of β-catenin. nih.gov This modulation of the β-catenin pathway is a critical aspect of the cellular effects of GSK-3β inhibitors and is often investigated in cellular models to confirm the mechanism of action. nih.govnih.gov For example, research has demonstrated that in certain cellular contexts, a decrease in GSK-3β activity is associated with an increase in β-catenin levels. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. nih.govfrontiersin.org

Enzyme Activity Assays and Selectivity Profiling

The inhibitory potency of compounds against DPP-4 is determined through enzyme activity assays. nih.gov These assays often utilize a substrate that, upon cleavage by DPP-4, produces a detectable signal, such as fluorescence or luminescence. nih.govrsc.org High-throughput screening methods have been developed to efficiently identify DPP-4 inhibitors. rsc.org A crucial aspect of inhibitor characterization is selectivity profiling, which assesses the inhibitor's activity against other related peptidases, such as DPP-8 and DPP-9, to ensure a favorable safety profile. researchgate.net For instance, a novel pyridine-based derivative was identified as a potent and selective DPP-4 inhibitor with an IC50 of 0.57 nM and a high selectivity ratio over DPP-8. researchgate.net

Table 2: Examples of DPP-4 Inhibition Data

Compound Assay Type Enzyme Source IC50 Selectivity (DPP-8/DPP-4) Reference
Sitagliptin (B1680988) GP-BAN-based HTS Human plasma 39.18 nM Not Specified rsc.org
Sitagliptin GP-BAN-based HTS Human recombinant DPP-IV 36.22 nM Not Specified rsc.org
5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid Not Specified Not Specified 0.57 nM 238 researchgate.net
Compound 27 In-vitro DPP-4 inhibitory activity Not Specified 1.12 nM Selective for DPP-4 over DPP-8/9 nih.gov
Compound 57 In-vitro tests Not Specified 0.87 nM Not Specified nih.gov

Interaction with Enzyme Active Site Residues

The mechanism of DPP-4 inhibition often involves the interaction of the inhibitor with key amino acid residues within the enzyme's active site. frontiersin.orgresearchgate.net The active site of DPP-4 contains a catalytic triad (B1167595) (Ser630, Asp708, and His740) and distinct subpockets (S1, S2). nih.govresearchgate.net Molecular docking studies and X-ray crystallography are used to visualize and understand these interactions. nih.govfrontiersin.org For example, the trifluorophenyl motif of sitagliptin binds to the hydrophobic S1 pocket. nih.gov In another study, a docking analysis revealed that a potent inhibitor forms a hydrogen-bonding interaction with the Arg125 residue of the enzyme, suggesting a target for further optimization. researchgate.net These interactions are crucial for the high affinity and selectivity of the inhibitors. researchgate.net

Adenosine (B11128) Receptor Ligand Activity

Adenosine receptors, which are G-protein-coupled receptors, are involved in a wide range of physiological processes. nih.gov Compounds that act as ligands for these receptors can modulate their activity, leading to various pharmacological effects. nih.govmdpi.com The amino-3,5-dicyanopyridine scaffold has been identified as a versatile chemical class for developing adenosine receptor ligands. mdpi.com Structure-activity relationship (SAR) studies of pyridine (B92270) derivatives have shown that modifications at different positions on the pyridine ring can significantly influence their affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov For instance, certain 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives have been identified as highly selective antagonists for the human A3 adenosine receptor, with Ki values in the nanomolar range. nih.gov Similarly, some amino-3,5-dicyanopyridine derivatives exhibit nanomolar binding affinity for human A1 and A2A adenosine receptors. mdpi.com

Binding Affinity and Selectivity for A1, A2A, and A3 Receptors

No data is available in the public domain regarding the binding affinity (Ki values) or selectivity of 4-Phenylpyridin-3-amine dihydrochloride (B599025) for the A1, A2A, or A3 adenosine receptors. Studies on other pyridine derivatives have shown a range of affinities for these receptors, but this information cannot be extrapolated to the specific compound .

Modulatory Effects on Adenosine Receptor Signaling

There is no available research detailing the modulatory effects of 4-Phenylpyridin-3-amine dihydrochloride on adenosine receptor signaling pathways.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Information regarding the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase is not present in the surveyed literature.

Kinetic Studies of Enzyme Inhibition

No kinetic studies, including the determination of IC50 or Ki values and the type of inhibition, have been published for this compound with respect to cholinesterase enzymes.

Binding Mode Analysis on Catalytic Active Site

There are no available studies that analyze the binding mode or interaction of this compound with the catalytic active site of either acetylcholinesterase or butyrylcholinesterase.

Antimicrobial and Antioxidant Properties

Specific studies evaluating the antimicrobial or antioxidant properties of this compound are not present in the available literature. While the broader class of pyridine compounds is known to exhibit such biological activities, no direct evidence for the target compound was identified. nih.govmdpi.com For instance, research on certain pyridinium (B92312) salts has demonstrated antimicrobial effects, and various bipyridine metal complexes have been studied for their antioxidant potential, but these are structurally distinct molecules. nih.govmdpi.comresearchgate.net

Dopamine (B1211576) Receptor Ligand Studies

There is no available research identifying this compound as a ligand for dopamine receptors. Studies in this area tend to focus on different structural classes, such as 4-phenylpiperidines and other complex heterocyclic systems, which have been evaluated for their affinity and functional activity at D2 and other dopamine receptor subtypes. nih.govnih.govclinpgx.org

In Vitro and In Vivo (Animal Models) Pharmacological Evaluation for Target Engagement and Pathway Modulation

No specific in vitro or in vivo pharmacological evaluations for this compound were found. Reports on animal models, such as the MPTP-induced mouse model of Parkinson's disease, have been used to evaluate other compounds like 2-aminoquinoline (B145021) for pathway modulation, but not the subject compound. nih.gov

Due to the absence of specific data, no data tables can be generated.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the 4-Phenyl Group on Biological Activity

Substitutions on the 4-phenyl group of phenylpyridine-containing scaffolds can significantly modulate their biological activity. The nature and position of these substituents influence factors such as potency, selectivity, and pharmacokinetic properties.

In studies of related compounds, such as soluble epoxide hydrolase (sEH) inhibitors, replacing an adamantyl group with a substituted phenyl group has been shown to improve metabolic stability. For instance, a 4-trifluoromethoxy-phenyl group in a urea-based inhibitor (TPPU) demonstrated greater metabolic stability and in vivo efficacy compared to its adamantyl-containing counterpart. rsc.orgnih.gov This suggests that for 4-phenylpyridin-3-amine, substitutions on the phenyl ring could enhance its pharmacokinetic profile.

The electronic properties of substituents on the phenyl ring are also crucial. In a series of arylpiperazine derivatives, it was observed that electron-withdrawing groups in the para position of the phenyl ring led to a significant reduction in affinity for both 5-HT1A and D2A receptors. nih.gov Conversely, studies on pyrazolo[1,5-a]pyrimidin-7-amines revealed that electron-donating groups on a phenyl substituent were favorable for anti-mycobacterial activity, with amine-based donors showing the best results. nih.gov

These findings indicate that the biological activity of 4-phenylpyridin-3-amine can likely be fine-tuned by strategic substitution on the 4-phenyl ring. The optimal substitution pattern will depend on the specific biological target.

Table 1: Effect of Phenyl Group Substitutions on Biological Activity in Related Compounds

Parent Compound ClassSubstitution on Phenyl RingEffect on Biological ActivityReference
Urea-based sEH inhibitors4-trifluoromethoxyIncreased metabolic stability and in vivo efficacy rsc.orgnih.gov
Arylpiperazinespara-electron-withdrawing groupsDecreased affinity for 5-HT1A and D2A receptors nih.gov
Pyrazolo[1,5-a]pyrimidin-7-aminesElectron-donating groupsIncreased anti-mycobacterial activity nih.gov

Influence of Modifications to the Pyridine (B92270) Core on Target Interaction

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many receptors and enzymes. researchgate.net The planarity and aromaticity of the pyridine ring also allow for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov Altering the electronics of the pyridine ring through substitution can modulate the strength of these interactions. For example, the introduction of a chlorine atom into the pyridine ring of a 7-azaindole-based inhibitor increased its potency towards GSK-3β and Fyn kinases. acs.org

In the context of 4-phenylpyridin-3-amine, modifications to the pyridine ring, such as the introduction of small electron-withdrawing or electron-donating groups, could alter its binding affinity and selectivity for its biological target.

Role of the Amine Functionality in Ligand-Receptor Binding

The amine functionality is a key pharmacophoric feature in a vast number of bioactive molecules, including aminopyridine derivatives. rsc.org It can participate in a variety of crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.

In many receptor-ligand interactions, the amine group acts as a hydrogen bond donor. For aminergic G protein-coupled receptors (GPCRs), a conserved aspartate residue in the third transmembrane domain often forms a key hydrogen bond with the amine group of the ligand, which is critical for receptor activation. researchgate.net The basicity of the amine group, which can be modulated by the electronic environment of the molecule, will influence the strength of this interaction.

The amine group can also be a site for derivatization to improve a compound's properties. For example, acylation of an amino group can alter its hydrogen bonding capacity and introduce new interactions with the target. nih.gov In the case of 4-phenylpyridin-3-amine, the 3-amino group is likely to be a critical determinant of its biological activity, and modifications to this group would be expected to have a significant impact on its binding affinity and selectivity.

Positional Isomerism and Stereochemical Effects on Activity

The relative positions of the phenyl and amino groups on the pyridine ring, as well as the potential for stereoisomerism, can have a dramatic effect on the biological activity of a molecule.

Stereochemistry is also a critical factor. For many chiral compounds, one enantiomer will have significantly higher affinity for a biological target than the other. In a study of dihydropyridine (B1217469) derivatives, a preference for the R-enantiomer over the S-enantiomer was observed at adenosine (B11128) receptors. nih.gov While 4-phenylpyridin-3-amine itself is not chiral, the introduction of chiral centers through derivatization would necessitate the separation and evaluation of individual enantiomers to determine the optimal stereochemistry for activity.

Derivatization Strategies for Optimizing Affinity and Selectivity

Derivatization is a common strategy in medicinal chemistry to optimize the affinity, selectivity, and pharmacokinetic properties of a lead compound. For 4-phenylpyridin-3-amine, several derivatization strategies could be employed.

One approach is to introduce substituents on the phenyl ring, as discussed in section 7.1. Another strategy is to modify the amine group. For instance, the amine can be acylated, alkylated, or incorporated into a larger functional group to probe for additional binding interactions with the target. nih.gov

The pyridine ring itself can also be derivatized. For example, introducing substituents at other positions on the pyridine ring could improve potency or selectivity. In a series of 7-azaindole-based inhibitors, the addition of a chlorine atom to the pyridine ring enhanced the potency towards both GSK-3β and Fyn kinases. acs.org

Furthermore, derivatization can be used to improve the drug-like properties of a compound. For example, introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites can improve metabolic stability. nih.gov A study on the derivatization of 4-aminopyridine (B3432731) with 4-iodobenzoyl chloride demonstrated a method to introduce a quantifiable tag for metabolic profiling. rsc.orgrsc.org

Table 2: Potential Derivatization Strategies for 4-Phenylpyridin-3-amine

Derivatization SitePotential ModificationDesired Outcome
4-Phenyl groupIntroduction of electron-donating or -withdrawing groupsModulate potency and selectivity
3-Amine groupAcylation, alkylationProbe for additional binding interactions, alter physicochemical properties
Pyridine ringIntroduction of substituents at other positionsEnhance potency, selectivity, and drug-like properties

Applications in Medicinal Chemistry and Drug Discovery

4-Phenylpyridin-3-amine Dihydrochloride (B599025) as a Privileged Scaffold

The term "privileged scaffold" describes a molecular framework that can serve as a basis for designing ligands for multiple, distinct biological targets. nih.govresearchgate.netnih.gov Pyridine (B92270) and its derivatives are widely recognized as privileged structures in medicinal chemistry due to their presence in numerous natural products and clinically approved drugs. nih.govnih.gov The pyridine ring's ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a versatile anchor for engaging with the active sites of diverse proteins. bldpharm.com

The 4-phenylpyridin-3-amine core, in particular, combines the favorable properties of the pyridine ring with a phenyl substituent that can be readily modified to explore a wide chemical space. This structural combination has proven effective in the development of inhibitors for various enzyme families, including protein kinases. The inherent modularity of the 4-phenylpyridin-3-amine scaffold allows medicinal chemists to systematically alter its substituents to achieve desired potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for drug discovery programs. nih.gov

Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. nih.gov It involves screening compound libraries to find initial "hits" and then chemically modifying these hits to improve their therapeutic potential. The 4-phenylpyridin-3-amine scaffold has served as a fruitful starting point for the identification and optimization of novel inhibitors.

A notable example is the discovery of a series of multisubstituted pyridin-3-amine derivatives as potent inhibitors of several protein kinases implicated in non-small cell lung cancer (NSCLC). nih.govsci-hub.se Starting from an initial hit identified through in silico screening, researchers systematically explored the structure-activity relationships (SAR) of the 4-phenylpyridin-3-amine core. sci-hub.seresearchgate.net

Key findings from these optimization efforts are summarized in the table below. Modifications at various positions of the pyridine and phenyl rings led to significant improvements in inhibitory activity against target kinases such as Fibroblast Growth Factor Receptors (FGFR).

Table 1: Structure-Activity Relationship of 4-Phenylpyridin-3-amine Derivatives as FGFR Inhibitors

Compound IDR1 (Pyridine Position 6)R2 (Pyridine Position 5)R3 (Phenyl Position 4)FGFR1 IC₅₀ (nM)
2a 3-FurylHH>1000
2d PhenylHH580
2h 4-FluorophenylHH510
2j 4-(Hydroxymethyl)phenylHH450
3m 4-Fluorophenyl3-Methyl-1H-indazol-5-ylamino2-Hydroxy15

Data sourced from a study on multisubstituted pyridin-3-amine derivatives. sci-hub.se

The optimization process revealed that substituting the furan (B31954) ring of the initial hit with a phenyl group (compound 2d ) improved activity. sci-hub.se Further modifications, such as the introduction of a fluorine atom (2h ) or a hydroxymethyl group (2j ) on the phenyl ring, led to incremental enhancements in potency. A significant breakthrough was achieved with compound 3m , which incorporated a substituted indazolylamino group at the R2 position and a hydroxyl group at the R3 position of the phenyl ring, resulting in a potent FGFR1 inhibitor with an IC₅₀ of 15 nM. sci-hub.se These findings underscore the value of the 4-phenylpyridin-3-amine scaffold in lead optimization campaigns.

Design and Synthesis of Compound Libraries

The systematic synthesis of compound libraries based on a common scaffold is a cornerstone of modern drug discovery. This approach allows for the rapid exploration of chemical diversity and the identification of structure-activity relationships. The 4-phenylpyridin-3-amine core is well-suited for the construction of such libraries due to the availability of multiple reaction sites for chemical modification. nih.gov

The synthesis of libraries of 4-phenylpyridin-3-amine analogs often involves multi-step reaction sequences. A general synthetic route might begin with the construction of a substituted pyridine ring, followed by the introduction of the phenyl group via a Suzuki or other cross-coupling reaction. The amino group at the 3-position can then be further functionalized.

For instance, the synthesis of the previously mentioned pyridin-3-amine derivatives involved a key intermediate, a pyridin-3-amine that underwent a Sandmeyer reaction to introduce an iodine atom. This was followed by a copper-catalyzed coupling with an appropriate amino alcohol to build the desired scaffold. sci-hub.se The versatility of this synthetic strategy allows for the introduction of a wide range of substituents at different positions of the 4-phenylpyridin-3-amine core, facilitating the generation of diverse compound libraries for biological screening. nih.govresearchgate.net

Table 2: Representative Synthetic Intermediates for 4-Phenylpyridin-3-amine Library Synthesis

IntermediateStructureSynthetic Utility
4-Aryl-3-nitropyridine A pyridine ring with a nitro group at position 3 and an aryl group at position 4.Precursor to the 3-amino group via nitro reduction.
3-Amino-4-bromopyridine A pyridine ring with a bromine at position 4 and an amino group at position 3.Allows for the introduction of the phenyl group via cross-coupling reactions.
Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate A pyrazolopyridine core.A key intermediate for synthesizing fused heterocyclic analogs. researchgate.net

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. mdpi.commdpi.com The development of potent and selective inhibitors based on the 4-phenylpyridin-3-amine scaffold makes it a promising starting point for the design of chemical probes.

A well-characterized inhibitor can be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a reactive group for covalent labeling of the target protein. For example, a potent 4-phenylpyridin-3-amine-based kinase inhibitor could be functionalized with a clickable alkyne or azide (B81097) group. This would allow for its use in activity-based protein profiling (ABPP) experiments to identify the target protein in a complex biological sample.

While specific examples of chemical probes directly derived from 4-Phenylpyridin-3-amine dihydrochloride are not extensively documented, the development of highly potent analogs like compound 3m provides a strong foundation for such endeavors. sci-hub.se The synthesis of fluorescence-labeled analogs of other bioactive scaffolds has demonstrated the feasibility of this approach for creating tools to visualize drug distribution and target engagement within cells. mdpi.com The structural versatility of the 4-phenylpyridin-3-amine core makes it an adaptable platform for the future development of sophisticated chemical probes to unravel complex biological processes.

Analytical Methodologies for Research Applications

Chromatographic Techniques (HPLC, GC) for Purity and Quantification

Chromatographic methods are essential for determining the purity of 4-Phenylpyridin-3-amine dihydrochloride (B599025) and for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for non-volatile and thermally sensitive compounds like this one, while Gas Chromatography (GC) can also be employed, potentially with derivatization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of 4-Phenylpyridin-3-amine dihydrochloride. The method would separate the target compound from impurities based on their polarity.

Method Parameters: A typical RP-HPLC method would likely utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the buffer would be a critical parameter to control the retention and peak shape of the amine. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable time. Detection is typically achieved using a UV detector, as the phenyl and pyridine (B92270) rings in the molecule are strong chromophores. For related aminopyridines, detection wavelengths around 254 nm or 280 nm have been found to be effective. nih.gov

Purity and Quantification: For purity analysis, the area percentage of the main peak relative to the total area of all peaks in the chromatogram is calculated. For quantification, a calibration curve is constructed by injecting known concentrations of a reference standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from this curve. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

GC analysis of this compound is also feasible, though it may present challenges due to the compound's low volatility and potential for thermal degradation.

Method Parameters: A GC method would likely require a high-temperature capillary column with a polar stationary phase. Due to the polar nature of the amine, derivatization might be necessary to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The injector and detector temperatures must be carefully optimized to prevent decomposition. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds. For related aromatic amines, GC-MS (Gas Chromatography-Mass Spectrometry) can also be used for definitive identification of impurities. researchgate.net

Interactive Table: Hypothetical HPLC and GC Parameters

ParameterHPLCGC
Column C18, 5 µm, 4.6 x 250 mmDB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH 3.0)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmFID
Temperature AmbientInlet: 250°C, Detector: 300°C, Oven: Gradient
Derivatization Not typically requiredMay be required (e.g., silylation)

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method that can be used for the determination of the concentration of this compound in solutions, provided that no other components in the solution absorb at the same wavelength.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the phenyl and pyridine rings in this compound results in significant UV absorbance.

Methodology: To determine the concentration of a pure sample, a solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or water), and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax can be determined by scanning the UV-Vis spectrum of the compound. A calibration curve of absorbance versus concentration for a series of standard solutions is then prepared to quantify unknown samples. For related aromatic amines, derivatization reactions can be used to shift the absorbance to the visible region, which can help to avoid interference from other UV-absorbing compounds. thermofisher.comunodc.org

Data Table: Hypothetical UV-Vis Spectrophotometry Data

Concentration (µg/mL)Absorbance at λmax
10.105
20.210
50.525
101.050
202.100

Sample Preparation Strategies for Diverse Research Matrices

The strategy for preparing a sample for analysis depends heavily on the nature of the matrix in which the this compound is present. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For Bulk Drug Substance: The sample preparation is typically straightforward, involving dissolving an accurately weighed amount of the substance in a suitable solvent (e.g., the mobile phase for HPLC analysis) to a known concentration.

For Reaction Mixtures: In a research setting where this compound is a product of a chemical synthesis, the sample preparation may involve quenching the reaction, followed by an extraction step. A liquid-liquid extraction (LLE) using an organic solvent and an aqueous phase at a controlled pH can be used to separate the amine product from unreacted starting materials and other by-products. The pH of the aqueous phase is critical; keeping it basic will ensure the amine is in its free base form and more soluble in the organic layer.

For Biological Matrices (e.g., Plasma, Urine): Analysis of the compound in biological fluids for research purposes would require more extensive sample preparation to remove proteins and other endogenous components.

Protein Precipitation (PPT): This is a simple method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be analyzed.

Solid-Phase Extraction (SPE): This is a more selective technique that can provide a cleaner extract. A cation-exchange SPE cartridge could be effective for retaining the protonated amine, which can then be eluted with a suitable solvent.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of 4-phenylpyridin-3-amine derivatives. While established routes exist, ongoing research focuses on creating more streamlined, high-yield, and environmentally benign processes.

A notable strategy involves the use of directed ortho-metalation followed by cross-coupling reactions. For instance, an efficient synthesis of 3-amino-4-phenylpyridine (B131099) derivatives has been reported where 3-pivaloylaminopyridines are first lithiated and then reacted with iodine. rsc.org The resulting 4-iodo-3-pivaloylaminopyridines serve as key intermediates for Suzuki cross-coupling reactions with various phenylboronic acids, providing a modular approach to the desired CD ring models of complex natural products like streptonigrin. rsc.org

Another innovative approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines derived from ethyl acetoacetate. nih.gov This method leads to the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can be further transformed into novel 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov Such methods open doors to libraries of compounds with unique substitution patterns. Future work will likely focus on one-pot reactions, flow chemistry, and biocatalysis to further enhance synthetic efficiency and sustainability.

Synthetic Strategy Key Reactants/Intermediates Significance Reference
Directed Metalation & Cross-Coupling3-Pivaloylaminopyridines, Butyl-lithium, Phenylboronic acidsEfficient construction of the 4-phenylpyridin-3-amine core; provides access to models of natural products. rsc.org
Azlactone-Enamine Reaction4-Arylidene-2-phenyloxazol-5(4H)-ones, EnaminesCreates highly functionalized tetrahydropyridine (B1245486) precursors to 3-amino-4-arylpyridones. nih.gov
Pyrazole SynthesisPyroxasulfone (lead compound), Phenylpyridine moietiesSplicing active substructures to create novel derivatives with specific activities, such as herbicidal properties. mdpi.com

Discovery of New Biological Targets for 4-Phenylpyridin-3-amine Derivatives

While the kinase inhibitory profile of some aminopyridine derivatives is well-documented, a significant area of future research lies in identifying entirely new biological targets. This involves screening both existing and novel derivatives against a wide array of enzymes, receptors, and cellular pathways.

One promising direction is the development of derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. nih.gov Researchers have designed and synthesized novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that incorporate a phenylpyridine-carboxamide scaffold. nih.gov These compounds have been evaluated for their cytotoxic activity against cancer cell lines, with structure-activity relationship (SAR) studies indicating that the phenylpyridine-carboxamide portion is beneficial for activity, targeting the PI3Kα kinase. nih.gov

Another area of exploration is in the field of inflammation. Derivatives of related structures, such as 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine, have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov This suggests that the 4-phenylpyridin-3-amine scaffold could be adapted to create new classes of anti-inflammatory agents. Beyond human medicine, derivatives containing the phenylpyridine moiety have shown potential as herbicides, indicating that agricultural science is another avenue for biological application. mdpi.com

Derivative Class Potential Biological Target Therapeutic/Application Area Reference
Phenylpyridine-carboxamidesPI3Kα kinaseOncology nih.gov
Phenylpyrimidin-2-amine analogsCyclooxygenase-2 (COX-2)Anti-inflammatory nih.gov
Pyrazole-phenylpyridine hybridsUndisclosed (Herbicidal action)Agriculture mdpi.com
Benzo[f]chromen-3-amine analogsDipeptidyl Peptidase 4 (DPP-4)Type 2 Diabetes nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The design and discovery of new medicines are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and generate novel chemical structures with desired characteristics, significantly accelerating the research and development process. nih.govmdpi.com

For 4-phenylpyridin-3-amine derivatives, ML models can be trained to predict kinase inhibition profiles, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and off-target effects. In silico screening of virtual libraries containing thousands or even millions of hypothetical derivatives can rapidly identify promising candidates for synthesis and biological testing. mdpi.com This approach, which shifts the paradigm from "one molecule-one target" to a multi-parameter optimization, is more efficient than traditional high-throughput screening. mdpi.com

For example, a multi-step in silico procedure was used to screen over 650,000 compounds to identify potential multi-target ligands for neurodegenerative diseases. mdpi.com This process involved docking, the development of consensus pharmacophore models, and molecular dynamics simulations to filter down to a handful of promising hits, demonstrating the power of computational approaches to rationally design new therapeutic agents. mdpi.com

Development of Multi-Targeting Ligands

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov This complexity has driven a shift away from the traditional "one drug, one target" model towards the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several disease-relevant targets simultaneously. mdpi.comnih.gov The 4-phenylpyridin-3-amine scaffold is an ideal starting point for designing such MTDLs.

In the context of Alzheimer's disease, research has focused on MTDLs that can, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or act as both enzyme inhibitors and metal chelators. nih.govfrontiersin.org The rationale is that a single compound hitting multiple pathological nodes could offer superior efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.gov

Researchers are actively designing MTDLs based on various heterocyclic scaffolds, including those related to phenylpyridine. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and VEGFR-2 for anticancer therapy. mdpi.com The future for 4-phenylpyridin-3-amine derivatives will likely involve the strategic fusion of this core with other pharmacophores to create novel MTDLs for a range of complex diseases.

Expansion into Materials Science and Other Non-Biological Applications

The potential applications of the 4-phenylpyridine (B135609) core extend beyond biology and medicine into the realm of materials science. The specific electronic and photophysical properties of this scaffold make it an attractive building block for advanced functional materials.

A significant area of research is the development of organometallic complexes for use in organic light-emitting diodes (OLEDs) and as photosensitizers. Ortho-metalated iridium(III) complexes incorporating phenylpyridine ligands are known for their phosphorescent properties and are used in display and lighting technologies. acs.org Future research could explore how the introduction of an amine group at the 3-position of the phenylpyridine ligand influences the photophysical and electrochemical properties of these complexes, potentially leading to materials with improved efficiency, stability, or different emission colors.

Furthermore, related structures are being investigated as organic monomers for covalent organic frameworks (COFs) and for their aggregation-induced emission (AIE) properties. bldpharm.com The rigid structure and functional handles of 4-phenylpyridin-3-amine make it a candidate for incorporation into porous crystalline polymers (COFs) with potential uses in gas storage, separation, and catalysis. The field of photoredox catalysis also presents opportunities, where such compounds could act as novel photocatalysts or ligands that modulate the activity of metallic catalytic centers. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenylpyridin-3-amine dihydrochloride in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyridine-phenyl backbone via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 2 : Amine functionalization under controlled pH and temperature to avoid side reactions .
  • Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility .
  • Key Conditions : Use ethanol or dichloromethane as solvents, reflux at 60–80°C, and purify intermediates via column chromatography .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

Technique Purpose Parameters
NMR Confirm molecular structure¹H/¹³C in DMSO-d6
HPLC Assess purityC18 column, 0.1% TFA in mobile phase
Mass Spectrometry Validate molecular weightESI+ mode
Discrepancies in data should be resolved by repeating experiments under standardized conditions .

Q. What strategies enhance the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Use the dihydrochloride salt form, which improves aqueous solubility .
  • Optimize solvent systems (e.g., PBS with 5% DMSO) and employ sonication for 10–15 minutes to disperse aggregates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Step 1 : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity, qPCR for downstream gene expression) to cross-validate results .
  • Step 3 : Analyze batch-to-batch compound variability via HPLC to rule out purity issues .

Q. What advanced techniques enable chiral synthesis of 4-Phenylpyridin-3-amine derivatives?

  • Methodological Answer :

  • Enantioselective Catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
  • Chiral Resolution : Employ preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) .
  • Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • QSAR Modeling : Train models on structurally similar amines to predict binding affinity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs) .
  • Validation : Compare computational predictions with in vitro binding assays (e.g., radioligand displacement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.